甲基-2-溴-2-(4-氯苯基)乙酸酯

概述

描述

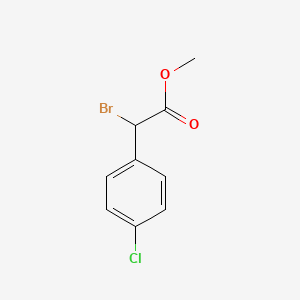

“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a chemical compound with the CAS Number: 24091-92-7 . It has a molecular weight of 263.52 . The IUPAC name for this compound is methyl 2-bromo-2-(4-chlorophenyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound ranges from a colorless to yellow-brown liquid to semi-solid .

Molecular Structure Analysis

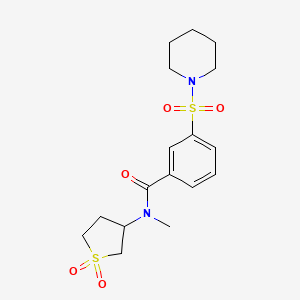

The InChI code for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a liquid that ranges in color from colorless to yellow-brown . It has a molecular weight of 263.52 and a specific gravity of 1.56 . It is stored at room temperature .

科学研究应用

氯吡格雷及其衍生物的合成

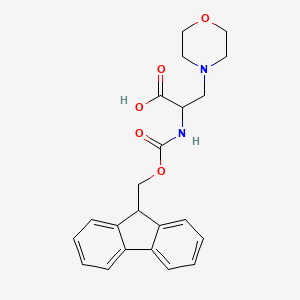

2-溴-2-(4-氯苯基)乙酸甲酯已被用于合成氯吡格雷的各种衍生物,氯吡格雷是一种用于预防血凝块的药物。该化合物被用作氯吡格雷氢硫酸盐位置异构体的合成中的关键中间体,表明其在药物化学中开发预防血凝块药物的重要性(邹江等人,2010)。此外,它在氯吡格雷硫酸盐的改进合成路线中也发挥了至关重要的作用,展示了其在优化药物合成工艺中的作用(胡家鹏,2012)。

氨基乙酸衍生物的优化合成

该化合物还参与了(+)-α-氨基(2-氯苯基)乙酸甲酯盐酸盐的优化合成,这一过程突出了控制各种反应条件(如温度和反应物比例)以实现高产率的重要性,表明其与微调化学生产过程的相关性(王国华,2008)。

二芳基乙烷对映体的简易合成

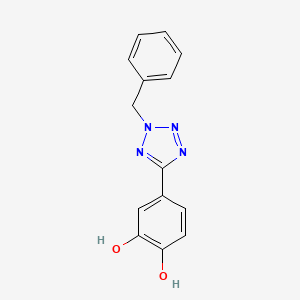

此外,它在对映体纯度高的二芳基乙烷化合物的简便合成中至关重要,展示了其在生产对映体纯度高的化合物中的作用,这对于手性化学和药物中的特定应用至关重要(张硕等人,2014)。

吡唑的合成和杀菌活性

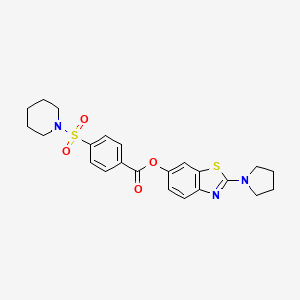

该化合物有助于合成具有杀菌活性的新型吡唑,突出了其在农用化学研究中开发新型杀菌剂的用途(刘媛媛等人,2014)。

安全和危害

“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is classified as a dangerous substance. The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .

未来方向

While specific future directions for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” are not available, it’s worth noting that compounds of similar structure are used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . This suggests that “Methyl 2-bromo-2-(4-chlorophenyl)acetate” could potentially have applications in these areas as well.

属性

IUPAC Name |

methyl 2-bromo-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQLLIVTGSMSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B2745404.png)

![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)